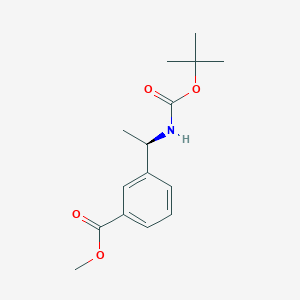
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydropteridine core and a dihydroxypropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropteridine core and the introduction of the dihydroxypropyl side chain. Common reagents used in these reactions include reducing agents, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the dihydroxypropyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the tetrahydropteridine core or reduce any oxidized side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzymatic studies and as a probe to understand biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The dihydroxypropyl side chain plays a crucial role in binding to enzymes or receptors, modulating their activity. The tetrahydropteridine core can participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-6-((1R,2S)-1,2-Dihydroxyethyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
- (S)-6-((1R,2S)-1,2-Dihydroxybutyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
Uniqueness
(S)-6-((1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is unique due to its specific stereochemistry and the presence of the dihydroxypropyl side chain. This structural feature imparts distinct reactivity and binding properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H14N4O4 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
(6S)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4-,6-/m0/s1 |
Clave InChI |
FEIPUTJWPLKVDJ-FKZODXBYSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
SMILES canónico |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


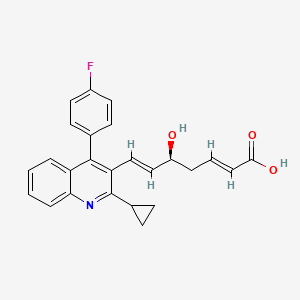
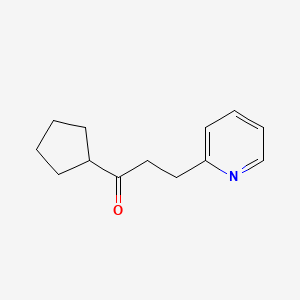
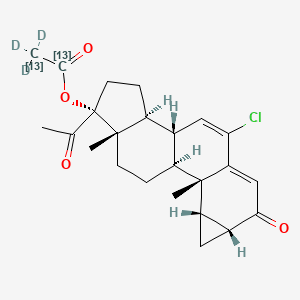

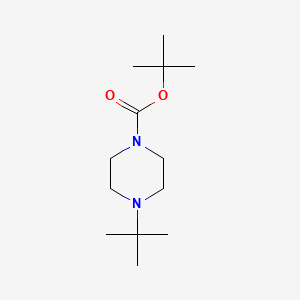
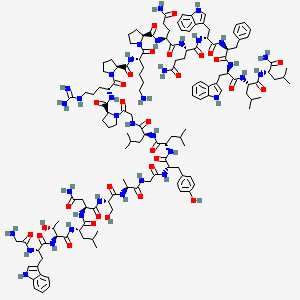
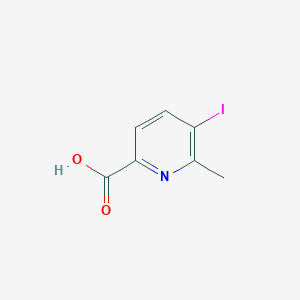
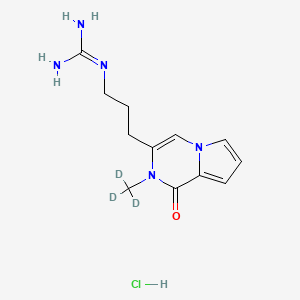
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)




